2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a trifluoroethyl group and a chlorophenyl group, which contribute to its unique chemical properties
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to form stable complexes with late divalent transition metal ions .
Mode of Action
It’s known that similar compounds can undergo regioselective attack . This suggests that the compound might interact with its targets in a specific manner, leading to changes in their function or structure.
Biochemical Pathways
It’s known that similar compounds can lead to the synthesis of a variety of chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities . This suggests that the compound might affect pathways related to the synthesis of these lactams.
Pharmacokinetics
It’s known that similar compounds have atmospheric lifetimes estimated to be 67 days . This suggests that the compound might have a long half-life, which could impact its bioavailability.
Result of Action
It’s known that similar compounds can lead to an increase in thermal stability . This suggests that the compound might have a stabilizing effect on the molecules or cells it interacts with.
Action Environment
It’s known that similar compounds have various glass transition temperatures depending on their compositions . This suggests that the compound’s action might be influenced by temperature and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidinone ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for drug development and biochemical studies.
Medicine: Its unique chemical structure may contribute to therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide: Lacks the trifluoroethyl group, which may affect its chemical properties and biological activity.
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-methylacetamide: Contains a methyl group instead of a trifluoroethyl group, leading to differences in lipophilicity and reactivity.
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-ethylacetamide: Similar to the compound of interest but with an ethyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the trifluoroethyl group in 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide imparts unique chemical properties, such as increased lipophilicity and stability. This can enhance its bioavailability and efficacy in biological systems, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2/c14-9-2-1-3-10(6-9)20-5-4-19(12(20)22)7-11(21)18-8-13(15,16)17/h1-3,6H,4-5,7-8H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAIOXLQTYYKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC(F)(F)F)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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